3-(3-Bromophenyl)-5-methyl-1H-pyrazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

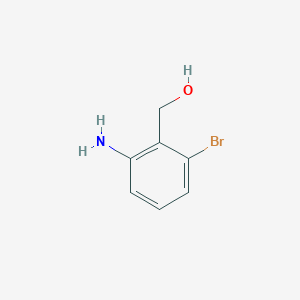

The compound "3-(3-Bromophenyl)-5-methyl-1H-pyrazole" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and pyrazole cores have been synthesized and characterized, providing insights into their structural and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions. For example, the synthesis of a novel pyrazole derivative was achieved by a condensation/cyclization reaction of a chalcone derivative with a hydrazine in the presence of hydrochloric acid under reflux conditions . Similarly, other pyrazole compounds were synthesized and characterized by various techniques such as NMR, mass spectra, FT-IR, and UV-visible spectroscopy, confirming the structures of the synthesized compounds .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been extensively studied using X-ray diffraction, revealing details such as dihedral angles between rings and the conformation of the pyrazole ring. For instance, the crystal structure of a related compound showed a twisted conformation between the pyrazole and thiophene rings . Additionally, the supramolecular architecture of these compounds is often stabilized by hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl rings and the nature of the pyrazole core. The presence of halogen atoms, such as bromine, can affect the electronic properties of the molecule and its participation in various chemical reactions. For example, the presence of a bromophenyl group in the structure can facilitate interactions with other molecules, as seen in molecular docking studies where such compounds exhibited potential inhibitory activity against certain enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, including their spectroscopic characteristics and thermal stability, have been investigated. Vibrational spectroscopy studies, such as FT-IR and FT-Raman, provide information on the bonding features and vibrational frequencies of the molecules . The electronic absorption spectra and photophysical properties, such as solvatochromism and quantum yield, have also been studied, indicating the influence of solvent polarity on the behavior of these compounds . Additionally, thermal analyses have shown that some pyrazole derivatives are thermally stable up to certain temperatures .

作用机制

Target of Action

It’s worth noting that compounds with a pyrazole backbone have been widely investigated for their diverse biological and clinical applications .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

It’s known that environmental factors can influence the action of many chemical compounds .

安全和危害

未来方向

属性

IUPAC Name |

3-(3-bromophenyl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-5-10(13-12-7)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAINCJDFHUONJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B1289591.png)

![1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B1289602.png)

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

![3-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1289620.png)